Melissoidesin G

Description

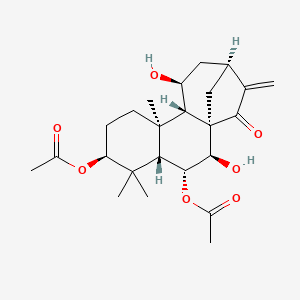

Melissoidesin G is an ent-kaurene diterpenoid isolated from Isodon melissoides, a plant traditionally used in Chinese medicine for its antitumor and anti-inflammatory properties . Its molecular formula is C₂₄H₃₄O₈, with a melting point of 245–246°C and a specific optical rotation of [α]D²² = −24.4° .

Properties

Molecular Formula |

C24H34O7 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(1R,2R,3R,4S,6S,9S,10S,11S,13S)-3-acetyloxy-2,11-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C24H34O7/c1-11-14-9-15(27)18-23(6)8-7-16(30-12(2)25)22(4,5)19(23)17(31-13(3)26)21(29)24(18,10-14)20(11)28/h14-19,21,27,29H,1,7-10H2,2-6H3/t14-,15+,16+,17-,18+,19-,21+,23+,24+/m1/s1 |

InChI Key |

JSXKRCUMUDUIGE-HZWKRDQHSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@@H]3[C@H](C[C@@H]4C[C@@]3([C@H]([C@@H]([C@@H]2C1(C)C)OC(=O)C)O)C(=O)C4=C)O)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3C(CC4CC3(C(C(C2C1(C)C)OC(=O)C)O)C(=O)C4=C)O)C |

Synonyms |

melissoidesin G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Diterpenoids

Structural and Functional Analogues

This compound belongs to the ent-kaurene diterpenoid family, which includes compounds with shared biosynthetic pathways but divergent bioactivities. Below is a comparative analysis with key analogues:

Table 1: Structural and Bioactivity Comparison

Key Differences :

Substituent Groups: this compound’s C-15 acetyl group enhances redox activity compared to non-acetylated analogues like Melissoidesin F . Dawoensin A’s epoxy group at C-20 correlates with higher cytotoxicity but lacks redox-specific mechanisms .

The I. wightii Melissoidesin variant shows anti-AChE activity, absent in other analogues, due to distinct hydroxylation patterns .

Mechanistic Divergence

Redox vs. Non-Redox Pathways :

- This compound’s apoptosis induction is GSH-dependent , whereas Effusanin B primarily inhibits NF-κB without significant ROS modulation .

- Dawoensin A and Melissoidesin F lack documented synergy with chemotherapeutics, underscoring this compound’s unique clinical applicability .

Selectivity :

- This compound’s synergy with As₂O₃ is leukemia-specific, sparing normal hematopoietic cells, unlike broader cytotoxic agents like cisplatin .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the structural identification of Melissoidesin G in complex plant extracts?

- Methodological Answer :

- Prioritize Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks, complemented by High-Resolution Mass Spectrometry (HR-MS) to confirm molecular mass and fragmentation patterns .

- Use Infrared Spectroscopy (IR) to identify functional groups (e.g., hydroxyl, carbonyl) and High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Cross-validate results with existing literature on structurally similar compounds to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound against specific molecular targets?

- Methodological Answer :

- Begin with dose-response experiments to establish IC50/EC50 values, using positive and negative controls to validate assay conditions .

- Employ cell-based models (e.g., cancer cell lines for cytotoxicity studies) with standardized protocols for replication.

- Include kinetic assays to assess time-dependent effects and ensure data reproducibility across multiple biological replicates .

Q. What criteria should guide the selection of solvent systems for this compound extraction to maximize yield and stability?

- Methodological Answer :

- Screen solvents (e.g., ethanol, methanol, aqueous buffers) using polarity-indexed extraction protocols to optimize solubility .

- Monitor compound stability via accelerated degradation studies under varying pH, temperature, and light conditions.

- Validate extraction efficiency using quantitative HPLC and compare with established databases of solvent-polarity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer :

- Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols) and apply weighted statistical models to reconcile discrepancies .

- Perform mechanistic redundancy checks (e.g., siRNA knockdown, CRISPR-Cas9 gene editing) to validate target specificity .

- Use systems biology approaches (e.g., network pharmacology) to contextualize bioactivity within broader signaling pathways .

Q. What experimental strategies are recommended for elucidating the pharmacokinetic profile of this compound in vivo?

- Methodological Answer :

- Design pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models, incorporating LC-MS/MS for plasma concentration analysis .

- Assess bioavailability via compartmental modeling and evaluate metabolite formation using untargeted metabolomics .

- Integrate allometric scaling to predict human-equivalent dosing, ensuring compliance with ethical guidelines for animal studies .

Q. How can researchers leverage computational tools to predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Apply molecular docking simulations (e.g., AutoDock Vina, Schrödinger Suite) to screen derivatives for target binding affinity .

- Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with bioactivity data .

- Validate predictions through synthetic follow-up and iterative SAR refinement .

Q. What frameworks are effective for assessing the ecological impact of this compound during field-based phytochemical studies?

- Methodological Answer :

- Implement life cycle assessment (LCA) protocols to evaluate environmental persistence and non-target organism toxicity .

- Combine biosensor assays (e.g., Daphnia magna toxicity tests) with soil microbiome profiling to assess ecological disruption .

- Align methodologies with FAIR data principles to ensure reproducibility and interdisciplinary data integration .

Methodological Frameworks for Data Analysis

Guidelines for Rigorous Research Design

- Hypothesis Testing : Align experimental aims with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid exploratory bias .

- Data Transparency : Adhere to Beilstein Journal of Organic Chemistry standards for experimental reproducibility, including detailed supplementary materials .

- Literature Review : Use Google Scholar alerts and backward/forward citation tracking to ensure comprehensive coverage of existing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.